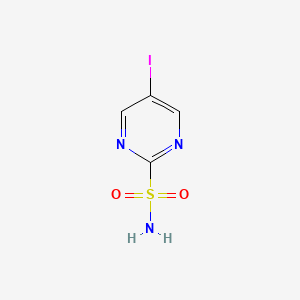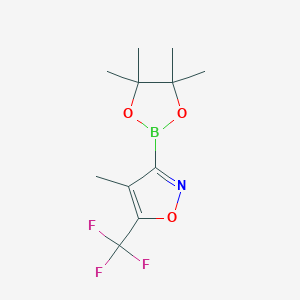![molecular formula C14H17F3N2O B13126986 1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. The presence of the trifluoromethoxy group adds to its chemical stability and potential biological activity. Spirocyclic compounds like this one are of significant interest in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The spirocyclic structure can then be formed through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for a unique three-dimensional interaction with proteins, which can result in high specificity and potency .
Vergleich Mit ähnlichen Verbindungen
Spirotryprostatin A and B: These compounds also feature a spirocyclic structure and have shown microtubule assembly inhibition.
Pteropodine and Isopteropodine: These spirocyclic compounds interact with muscarinic serotonin receptors and have anti-inflammatory properties.
Uniqueness: 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H17F3N2O |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
1'-methyl-5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2O/c1-19-6-4-13(5-7-19)9-18-12-3-2-10(8-11(12)13)20-14(15,16)17/h2-3,8,18H,4-7,9H2,1H3 |
InChI-Schlüssel |
YMLPQTWAVIDZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
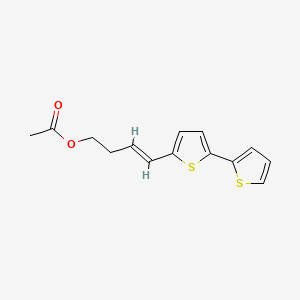



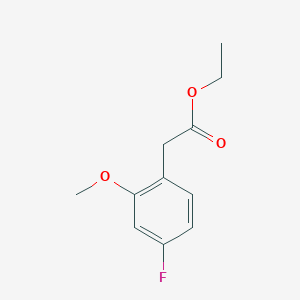
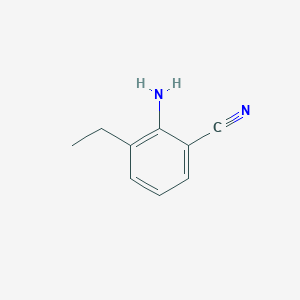
![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
